REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[C:30]([CH3:31])(=[O:32])[N:33]1[CH2:34][CH2:35][NH:36][CH2:37][CH2:38][CH2:39]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][c:11]([NH:14][C:15]([CH2:16][CH2:17][CH2:18][CH2:19][Br:20])=[O:21])[n:12][nH:13]2)[cH:7][cH:8]1.[CH3:46][C:47](=[O:48])[CH3:49].[I-:29].[I:40][c:41]1[cH:42][cH:43][nH:44][n:45]1.[K+:26].[K+:27].[K+:28]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][c:11]([NH:14][C:15]([CH2:16][CH2:17][CH2:18][CH2:19][N:36]3[CH2:35][CH2:34][N:33]([C:30]([CH3:31])=[O:32])[CH2:39][CH2:38][CH2:37]3)=[O:21])[n:12][nH:13]2)[cH:7][cH:8]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N1CCCNCC1
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Name
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COc1ccc(-c2cc(NC(=O)CCCCBr)n[nH]2)cc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(-c2cc(NC(=O)CCCCBr)n[nH]2)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Ic1cc[nH]n1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(-c2cc(NC(=O)CCCCN3CCCN(C(C)=O)CC3)n[nH]2)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |